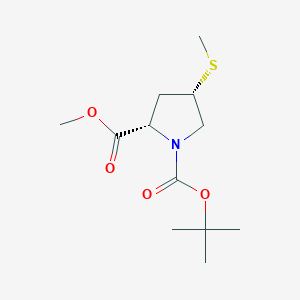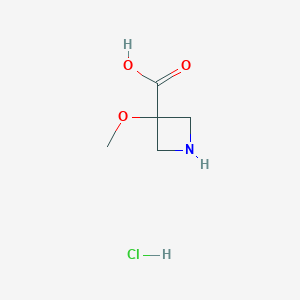
1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene
Descripción general
Descripción
1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene, abbreviated as DCFTB, is an organic compound that has a wide range of applications in scientific research. DCFTB is a chlorinated fluoroaromatic compound, and it exhibits a variety of properties that make it useful for scientific research. In particular, DCFTB has been used in synthesizing a range of compounds, and its unique reactivity allows for the preparation of compounds that are not easily accessible through other methods. In addition, DCFTB is used in a variety of biochemical and physiological experiments, and its effects on the body have been studied extensively.
Aplicaciones Científicas De Investigación
Nucleophilic Cyclization for Heterocyclic Compound Synthesis
Research has explored the utilization of fluorinated compounds in nucleophilic cyclization reactions to synthesize ring-fluorinated heterocycles. This process leverages the properties of fluorine to achieve disfavored 5-endo-trig cyclizations, yielding high yields of 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes. The presence of fluorine atoms significantly influences these cyclizations, highlighting the compound's role in synthesizing fluorinated heterocycles with potential pharmaceutical applications (Ichikawa et al., 2002).
Halogenation Reactions
Another research focus is the controlled halogenation of trifluoromethoxybenzenes to produce mono-, di-, tri-, and tetrachloro derivatives, demonstrating the compound's utility in generating halogenated aromatics without hydrolysis of the -OCF3 group. These reactions yield thermally stable polychlorinated derivatives, useful in material science and synthesis (Herkes, 1977).
Coordination Chemistry and Metal Ion Complexes
Fluorocarbons, including fluorinated benzenes, have been studied for their coordination chemistry, forming complexes with group I and II metal ions. This research provides insights into the interaction between fluorinated aromatic compounds and metal ions, potentially useful in developing new materials or catalysts (Plenio et al., 1997).
Synthesis of Fluorine-18 Labeled Compounds for PET Imaging
The synthesis of fluorine-18 labeled compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), utilizes fluorinated benzenes. These labeled compounds serve as PET tracers, highlighting the compound's application in medical imaging to delineate tumors (Shoup & Goodman, 1999).
Development of Hyperbranched Poly(arylene ether)s
A new trifluoromethyl-activated monomer derived from trifluoromethoxybenzene has been used to synthesize hyperbranched poly(arylene ether)s. These polymers exhibit excellent thermal stability and higher glass transition temperatures, demonstrating the compound's contribution to the advancement of polymer science (Banerjee et al., 2009).
Propiedades
IUPAC Name |
1,5-dichloro-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZGAQHFKLBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221196 | |
| Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene | |
CAS RN |
1806317-33-8 | |
| Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806317-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)




![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)
